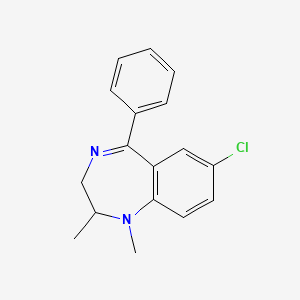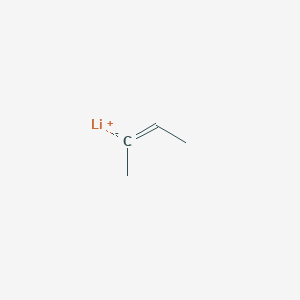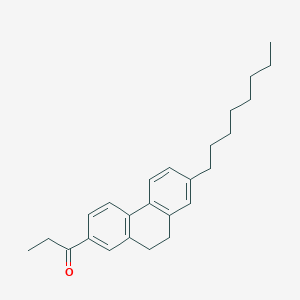![molecular formula C9H17O5PS B14622719 Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate CAS No. 57113-19-6](/img/structure/B14622719.png)
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is an organic compound that belongs to the class of phosphorothioates These compounds are characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate typically involves the reaction of a suitable alkene with diethoxyphosphorothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction parameters and reducing the formation of by-products .
化学反応の分析
Types of Reactions
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphorothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine oxides .
科学的研究の応用
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes and lead to various biological effects .
類似化合物との比較
Similar Compounds
- Methyl (2Z)-2-nonenoate
- Diethyl phosphorothioate
- Methyl (2Z)-3-[(diethoxyphosphoryl)methyl]benzoate
Uniqueness
Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in various fields .
特性
CAS番号 |
57113-19-6 |
|---|---|
分子式 |
C9H17O5PS |
分子量 |
268.27 g/mol |
IUPAC名 |
methyl (Z)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7- |
InChIキー |
IPDDIRXDRFQIQW-FPLPWBNLSA-N |
異性体SMILES |
CCOP(=S)(OCC)O/C(=C\C(=O)OC)/C |
正規SMILES |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
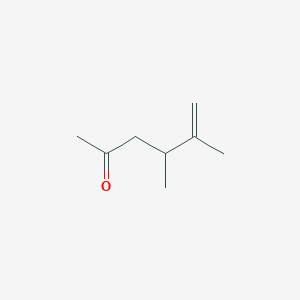

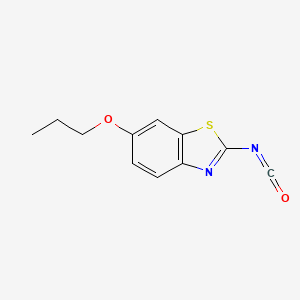
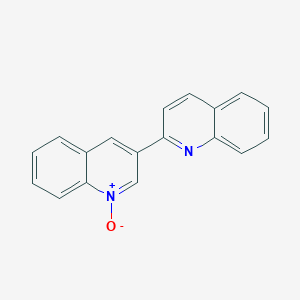
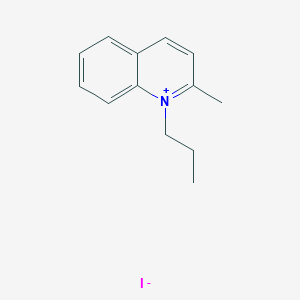
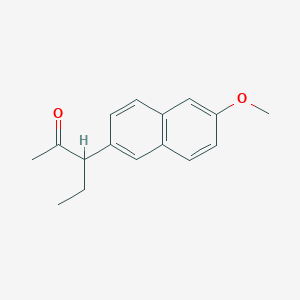

![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)

![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
